REACTION_CXSMILES
|
Br[CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH:4]([C:9]([O:11][CH3:12])=[O:10])[C:3]1=O.[Cl:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1.O>C(Cl)Cl>[Cl:14][C:15]1[CH:16]=[C:17]2[C:18](=[CH:20][CH:21]=1)[NH:19][C:3]1[CH:4]([C:9]([O:11][CH3:12])=[O:10])[CH2:5][CH2:6][CH2:7][CH2:8][C:2]2=1
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C(CCCC1)C(=O)OC)=O
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
passed 140° C.
|
Type
|
CUSTOM
|
Details
|
The material was transferred into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL), 3HCl (3×50 mL), water (2×50 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by vacuo
|
Type
|
WASH
|
Details
|
eluted with 9/1 heptane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C3=C(NC2=CC1)C(CCCC3)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |